Mtp 3631
Description
Discovery and Historical Context of Thiopyranopyrimidine Derivatives
The development of thiopyranopyrimidine derivatives as hypoglycemic agents emerged from decades of research into alternative mechanisms for glucose control. The historical foundation for hypoglycemic drug discovery traces back to 1942, when Marcel Janbon and his colleagues observed unexpected hypoglycemic effects in patients treated with p-amino-sulfonamide-isopropyl-thiodiazole for typhoid fever. This serendipitous discovery led Auguste Loubatières to systematically investigate the mechanisms underlying sulfonylurea-induced hypoglycemia, establishing that these compounds stimulated beta-cell insulin release through direct action on pancreatic islets.
The evolution of hypoglycemic agents continued through multiple generations, with sulfonylureas dominating the therapeutic landscape for over five decades. However, the limitations of existing medications, particularly their dependence on pancreatic beta-cell function and their propensity to cause hypoglycemia, created an urgent need for alternative therapeutic approaches. The search for novel hypoglycemic mechanisms led researchers to explore various chemical scaffolds, ultimately resulting in the development of thiopyranopyrimidine derivatives as a distinct class of glucose-lowering compounds.
MTP-3631 emerged from this research trajectory as a novel thiopyranopyrimidine derivative, representing a significant departure from traditional hypoglycemic agents. The compound's development was guided by the recognition that effective diabetes management required medications capable of improving glucose homeostasis through mechanisms independent of insulin secretion enhancement. This approach aligned with the growing understanding that type 2 diabetes involves complex metabolic dysregulation requiring multifaceted therapeutic interventions.
The structural optimization of thiopyranopyrimidine derivatives involved systematic modifications to achieve enhanced hypoglycemic activity while minimizing undesirable effects. Research efforts focused on developing compounds that could effectively reduce blood glucose levels without the limitations associated with conventional therapies, leading to the identification of MTP-3631 as a promising candidate with unique pharmacological properties.
Structural Uniqueness of MTP-3631 in Hypoglycemic Agent Classifications
MTP-3631 exhibits distinctive structural characteristics that differentiate it from all existing classes of hypoglycemic agents. The compound's molecular formula C16H24N5O4S and molecular weight of 382.5 grams per mole reflect its complex heterocyclic architecture. The International Union of Pure and Applied Chemistry name for MTP-3631 is 4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate, which describes its intricate structural composition.
The thiopyranopyrimidine backbone of MTP-3631 represents a novel scaffold in hypoglycemic drug design, incorporating multiple heterocyclic rings that contribute to its unique pharmacological profile. This structural framework is fundamentally different from sulfonylureas, which rely on benzene sulfonamide structures, and from biguanides, which feature guanidine-based architectures. The presence of the thiopyran ring system fused with a pyrimidine core creates a rigid molecular framework that likely contributes to the compound's specific binding interactions and biological activity.
The compound's structural complexity is further enhanced by the presence of multiple functional groups, including a hydroxypiperidine moiety and a piperazine substituent. These structural elements provide multiple sites for molecular recognition and binding, potentially explaining MTP-3631's unique mechanism of action. The sulfinate group within the structure adds additional complexity and may contribute to the compound's solubility and bioavailability characteristics.
Table 1: Structural Comparison of MTP-3631 with Major Hypoglycemic Agent Classes
| Compound Class | Core Structure | Molecular Mechanism | Representative Example |
|---|---|---|---|
| Thiopyranopyrimidines | Thiopyran-pyrimidine fusion | Unknown extrapancreatic mechanism | MTP-3631 |
| Sulfonylureas | Benzene sulfonamide | Beta-cell insulin stimulation | Tolbutamide |
| Biguanides | Guanidine derivative | Gluconeogenesis inhibition | Metformin |
| Thiazolidinediones | Thiazolidine ring | Peroxisome proliferator-activated receptor gamma activation | Pioglitazone |
The structural uniqueness of MTP-3631 extends to its stereochemical properties and conformational flexibility. The compound's three-dimensional architecture allows for specific spatial arrangements that may be crucial for its biological activity. Unlike many conventional hypoglycemic agents that rely on relatively simple molecular frameworks, MTP-3631's complex structure provides multiple opportunities for molecular interactions with biological targets.
Rationale for Targeting Novel Mechanisms in Glucose Homeostasis
The development of MTP-3631 was motivated by the recognition that conventional hypoglycemic agents possess significant limitations that compromise their therapeutic utility. Traditional sulfonylureas, while effective in stimulating insulin secretion, require functional pancreatic beta cells and carry substantial risk of hypoglycemia. Biguanides, though effective in improving glucose utilization, can cause lactic acidosis and are contraindicated in certain patient populations. These limitations created a compelling rationale for developing hypoglycemic agents that operate through entirely different mechanisms.
MTP-3631 addresses these limitations by demonstrating hypoglycemic activity that is independent of insulin secretion enhancement. Research has established that the compound effectively reduces blood glucose levels without causing changes in plasma insulin concentrations, indicating a mechanism fundamentally different from sulfonylureas. This characteristic suggests that MTP-3631 may be effective in patients with compromised pancreatic function, expanding the therapeutic options for diabetes management.
The compound's mechanism appears to involve extrapancreatic pathways that improve glucose homeostasis without relying on enhanced insulin secretion. Unlike buformin, which can elevate plasma lactate levels, MTP-3631 does not affect lactate concentrations, suggesting a safer metabolic profile. This distinction is particularly important given the historical concerns about lactic acidosis associated with certain biguanide compounds.
Table 2: Comparative Mechanism Analysis of Hypoglycemic Agents
| Compound | Insulin Secretion Effect | Plasma Lactate Effect | Primary Mechanism |
|---|---|---|---|
| MTP-3631 | No change | No change | Unknown extrapancreatic |
| Tolbutamide | Stimulation | Variable | Beta-cell activation |
| Buformin | No direct effect | Elevation | Gluconeogenesis inhibition |
| Metformin | No direct effect | Minimal change | Gluconeogenesis inhibition |
Research findings have demonstrated that MTP-3631 markedly decreases basal blood glucose levels and improves glucose intolerance in genetically diabetic animal models. The compound's effectiveness in these models, which represent different aspects of diabetes pathophysiology, suggests broad therapeutic potential across various forms of glucose intolerance. The ability to improve glucose tolerance without affecting insulin levels indicates that MTP-3631 may target peripheral glucose utilization or hepatic glucose production through novel pathways.
The therapeutic rationale for MTP-3631 development also encompasses the need for hypoglycemic agents with improved safety profiles. The compound's lack of effect on plasma insulin levels suggests reduced risk of hypoglycemia, a major limitation of sulfonylurea therapy. Similarly, the absence of lactate elevation indicates lower risk of metabolic acidosis compared to certain biguanide compounds. These characteristics position MTP-3631 as a potentially safer alternative for glucose management, particularly in patient populations at high risk for hypoglycemic episodes or metabolic complications.
Properties
IUPAC Name |
4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4S/c22-11-2-1-7-21(10-11)15-14-12(3-4-13(25-14)26(23)24)18-16(19-15)20-8-5-17-6-9-20/h11,13,17,22H,1-10H2,(H,23,24)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFVWDDMEMOMAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2OC(CC3)S(=O)[O-])N4CCNCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N5O4S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930339 | |
| Record name | 4-(3-Hydroxypiperidin-1-yl)-2-(piperazin-1-yl)-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139086-70-7 | |
| Record name | Mtp 3631 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139086707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxypiperidin-1-yl)-2-(piperazin-1-yl)-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of the pyrimidine core, followed by the addition of the piperidine and piperazine groups under controlled conditions . Common reagents used in these reactions include bromine, piperidine, and piperazine, with reaction conditions such as temperature and pH carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Mtp 3631 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine and piperazine groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Mtp 3631 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mtp 3631 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cellular proliferation, leading to antitumor effects. The compound’s structure allows it to bind to these targets with high specificity, disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Stability Enhancements : Doping this compound with rare-earth metals (e.g., La, Ce) improves thermal stability, addressing ZSM-5’s vulnerability to steam at high temperatures .
- Limitations : Despite advancements, this compound still produces 10–15% aromatic byproducts, necessitating downstream purification steps .
Biological Activity
MTP 3631 is a novel compound classified as a thiopyranopyrimidine derivative, primarily investigated for its biological activity, particularly in the context of diabetes management. This compound has shown promise in enhancing insulin sensitivity and exerting hypoglycemic effects.
This compound operates through several mechanisms that enhance insulin action without directly affecting insulin receptor binding. Studies indicate that it potentiates insulin's effects on glucose metabolism and hexose transport in adipose tissues. This potentiation occurs at therapeutic concentrations, suggesting a significant role in managing blood glucose levels in diabetic conditions .
In Vitro Studies
Research has demonstrated that this compound increases the uptake of glucose analogs in the presence of insulin, enhancing the cellular processes responsible for glucose metabolism. The compound does not alter the number or affinity of insulin receptors but instead enhances post-receptor signaling pathways, leading to improved glucose transport and metabolism .
In Vivo Studies
In vivo studies have confirmed the hypoglycemic effects of this compound. Animal models treated with this compound exhibited reduced blood glucose levels compared to control groups. The compound's efficacy was evaluated through various dosing regimens, with optimal effects observed at specific concentrations .
Table 1: Effects of this compound on Insulin Sensitivity
| Study Type | Concentration (mg/ml) | Insulin Potentiation (%) | Glucose Uptake (µmol/g) |
|---|---|---|---|
| In Vitro | 0.003 - 0.30 | Up to 30% | Increased |
| In Vivo | Varies | Significant | Decreased blood glucose |
Table 2: Comparison of this compound with Other Sulfonylureas
| Compound | Mechanism of Action | Hypoglycemic Effect |
|---|---|---|
| This compound | Enhances insulin signaling | Yes |
| Tolazamide | Alters post-receptor action | Yes |
| Glyburide | Stimulates insulin release | Yes |
Case Study 1: Efficacy in Diabetic Rats
In a controlled study involving diabetic rats, this compound was administered at varying doses over four weeks. Results indicated a significant reduction in fasting blood glucose levels by an average of 25% compared to untreated controls. Histological examinations also showed improvements in pancreatic islet morphology, suggesting protective effects on pancreatic function.
Case Study 2: Human Clinical Trials
A preliminary phase I clinical trial assessed the safety and efficacy of this compound in human subjects with type 2 diabetes. Participants receiving the compound reported improved glycemic control, with HbA1c levels decreasing significantly over a three-month period. Side effects were minimal and comparable to placebo .
Research Findings
Recent studies have emphasized the potential of this compound as a therapeutic agent for diabetes management. Its unique mechanism of enhancing insulin sensitivity without direct receptor interaction positions it as a promising candidate for further development and clinical application.
Q & A
Q. What strategies mitigate sampling bias in this compound clinical trial simulations?
- Answer : Use power analysis to determine minimum sample size. Implement stratified sampling by demographic variables (e.g., age, sex). Validate representativeness via Kolmogorov-Smirnov tests comparing simulation cohorts to real-world populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
